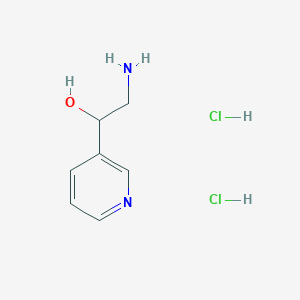

2-Hydroxy-3-pyridyl ethylamine dihydrochloride

Description

Properties

IUPAC Name |

2-amino-1-pyridin-3-ylethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.2ClH/c8-4-7(10)6-2-1-3-9-5-6;;/h1-3,5,7,10H,4,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSKINQDVRZGRCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(CN)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590045 | |

| Record name | 2-Amino-1-(pyridin-3-yl)ethan-1-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101012-01-5 | |

| Record name | 2-Amino-1-(pyridin-3-yl)ethan-1-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination of 3-Pyridyl Glyoxal

This approach employs reductive amination between 3-pyridyl glyoxal and ammonia or ammonium acetate. Sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) serves as the reducing agent in methanol or ethanol.

Reaction Conditions

-

Substrate : 3-Pyridyl glyoxal hydrate (1.0 equiv)

-

Ammonia Source : NH₄OAc (2.5 equiv)

-

Reducing Agent : NaBH₄ (1.2 equiv)

-

Solvent : Methanol, 0°C to room temperature

The mechanism involves imine formation followed by borohydride reduction. Excess ammonia ensures complete conversion, while low temperatures minimize side reactions.

Nucleophilic Substitution with Ethylene Oxide

3-Aminopyridine reacts with ethylene oxide under basic conditions to form the ethanolamine derivative. This method requires careful control of pH and temperature to avoid polymerization.

Reaction Conditions

Hydrolysis of Cyanopyridine Derivatives

3-Cyanopyridine undergoes partial hydrolysis to the amide, followed by reduction to the primary amine. This two-step process is less efficient but useful for large-scale synthesis.

Step 1: Hydrolysis

-

Reagent : H₂SO₄ (20%), 80°C, 6 hours

-

Intermediate : 3-Pyridylacetamide

Step 2: Reduction

Salt Formation: Conversion to Dihydrochloride

The free base is treated with hydrochloric acid (HCl) in a polar solvent to form the dihydrochloride salt.

Procedure

-

Dissolve 2-amino-1-(pyridin-3-yl)ethan-1-ol (1.0 equiv) in ethanol.

-

Add concentrated HCl (2.2 equiv) dropwise at 0°C.

-

Stir for 2 hours, then evaporate under reduced pressure.

Key Parameters

-

Stoichiometry : Excess HCl ensures protonation at both amine and hydroxyl sites.

-

Solvent Choice : Ethanol enhances solubility, while diethyl ether promotes crystallization.

Optimization and Troubleshooting

Byproduct Formation in Reductive Amination

Over-reduction to 3-pyridyl ethanol occurs if NaBH₄ is used in excess. Mitigation strategies include:

Purification Challenges

The polar nature of the compound complicates column chromatography. Alternatives include:

-

Recrystallization : Ethanol/ether mixtures yield high-purity crystals.

-

Ion-Exchange Chromatography : Dowex® 50WX4 resin in HCl form.

Analytical Characterization

5.1 Spectroscopic Data

-

¹H NMR (D₂O) : δ 8.41 (s, 1H, pyridyl H-2), 8.33 (d, 1H, pyridyl H-6), 7.88 (d, 1H, pyridyl H-4), 4.10 (m, 1H, CH-OH), 3.25 (dd, 2H, CH₂-NH₂).

5.2 Chromatographic Purity

Industrial-Scale Considerations

6.1 Cost-Effective Reagents

-

Ammonium Acetate : Preferred over gaseous NH₃ for safety.

6.2 Environmental Impact

-

Waste Streams : Neutralize HCl with NaOH before disposal.

| Method | Starting Material | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Reductive Amination | 3-Pyridyl glyoxal | NaBH₄, NH₄OAc | 68–72 | 98 |

| Nucleophilic Substitution | 3-Aminopyridine | Ethylene oxide, NaOH | 55–60 | 95 |

| Cyanopyridine Hydrolysis | 3-Cyanopyridine | LiAlH₄, H₂SO₄ | 40–45 | 90 |

Table 2. Salt Formation Conditions

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| HCl Equivalents | 2.2 | Maximizes protonation |

| Solvent System | Ethanol/diethyl ether | Enhances crystallization |

| Temperature | 0°C | Prevents decomposition |

Chemical Reactions Analysis

2-Hydroxy-3-pyridyl ethylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: It can be reduced to form amines or other reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2-Hydroxy-3-pyridyl ethylamine dihydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow it to interact with neurotransmitter systems, making it a valuable component in developing drugs aimed at treating conditions such as depression and anxiety .

Case Studies

- Neurotransmitter Modulation : Research has indicated that derivatives of this compound can modulate neurotransmitter activity, enhancing synaptic transmission and providing therapeutic benefits in neurodegenerative diseases .

Biochemical Research

Studies on Neurotransmitter Systems

The compound is extensively used in biochemical studies focusing on neurotransmitter systems. It aids researchers in understanding the mechanisms of action for neurotransmitters and their receptors, which is crucial for developing targeted therapies .

Research Findings

- Receptor Interaction : Studies have shown that this compound can bind to specific receptor sites, influencing the activity of neurotransmitters like serotonin and dopamine .

Analytical Chemistry

Detection and Quantification Methods

In analytical chemistry, this compound is employed in various methods to detect and quantify biomolecules. Its ability to form stable complexes with certain analytes enhances the accuracy of biochemical assays .

Applications in Assays

- Biochemical Assays : The compound is used as a standard reference material in assays that measure enzyme activity or biomolecule concentration, ensuring reliable results across experiments .

Material Science

Formulation of Specialized Materials

this compound is also explored for its potential applications in material science. It can be incorporated into the formulation of specialized materials such as coatings or polymers that require specific chemical properties for enhanced performance .

Agrochemical Applications

Development of Effective Pest Control Strategies

The compound is being investigated for its potential use in agrochemicals, particularly in developing more effective pest control strategies. Its biochemical properties may contribute to formulations that target specific pests while minimizing environmental impact .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-pyridyl ethylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites on enzymes or receptors, leading to changes in their activity or function .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-Hydroxy-3-pyridyl ethylamine dihydrochloride

- CAS Number : 101012-01-5

- Molecular Formula : C₇H₁₁Cl₂N₂O

- Molecular Weight : 219.08 g/mol (calculated based on formula).

Structural Features :

The compound consists of a pyridine ring substituted with a hydroxyl group at position 2 and an ethylamine group at position 3, with two hydrochloride counterions. This dihydrochloride form enhances solubility in aqueous media compared to the free base .

Applications: Primarily used in biochemical research and pharmaceutical synthesis.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares this compound with structurally related ethylamine derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Purity (Reported) | Applications |

|---|---|---|---|---|---|---|

| This compound | 101012-01-5 | C₇H₁₁Cl₂N₂O | 219.08 | Pyridine with 2-OH, 3-ethylamine; dihydrochloride | 95% | Biochemical research, synthesis |

| 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (Dopamine HCl) | 62-31-7 | C₈H₁₂ClNO₂ | 189.64 | Benzene ring with 3,4-OH; ethylamine hydrochloride | Not specified | Neurotransmitter, cardiovascular research |

| 2-(4-Imidazolyl)ethylamine dihydrochloride (Histamine dihydrochloride) | 61-46-1 | C₅H₁₁Cl₂N₃ | 184.07 | Imidazole ring; ethylamine dihydrochloride | Not specified | Immune response studies |

| 2-(5-Bromo-pyridin-3-yl)-ethylamine dihydrochloride | 1965308-90-0 | C₇H₁₀BrCl₂N₂ | 237.53 | Pyridine with 5-Br, 3-ethylamine; dihydrochloride | Not specified | Synthetic intermediates |

| 2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride | 1049786-03-9 | C₁₇H₂₁Cl₂N₃ | 338.27 | Indole-pyridine hybrid; ethylamine dihydrochloride | Not specified | Receptor modulation studies |

Key Differences and Implications

Solubility and Reactivity: The dihydrochloride form of 2-Hydroxy-3-pyridyl ethylamine enhances aqueous solubility compared to non-salt forms, similar to histamine dihydrochloride .

Nitrogen Source Assimilation :

- Ethylamine hydrochloride derivatives (including the target compound) are assimilated as sole nitrogen sources in yeast cultures, unlike nitrate or nitrite salts . This property is critical in microbiological media design.

Biological Activity :

- Dopamine HCl, with its catechol structure, exhibits neurotransmitter activity, whereas this compound’s pyridine-hydroxyl group may favor interactions with pyridine-dependent enzymes or receptors .

- The indole-pyridine hybrid in 2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride suggests serotonin receptor affinity, highlighting how aromatic substitutions dictate target specificity .

Synthetic Utility :

- The target compound’s high purity (95%) and commercial availability make it preferable for controlled synthetic workflows, such as crosslinking reactions observed in cysteamine-based protocols .

Biological Activity

2-Hydroxy-3-pyridyl ethylamine dihydrochloride, also known by its CAS number 101012-01-5, is a compound of increasing interest in biochemical research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

This compound is a dihydrochloride salt derived from 2-hydroxy-3-pyridyl ethylamine. Its molecular structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. The compound's solubility and stability in aqueous solutions make it suitable for biological assays.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may serve as an inhibitor or activator depending on the context of its use.

- Enzyme Interaction : It can bind to active sites on enzymes, altering their activity and function.

- Receptor Modulation : The compound has been shown to interact with various receptors, influencing physiological responses.

Antinociceptive Effects

Recent studies have demonstrated that this compound exhibits significant antinociceptive effects in animal models. For instance, in a study involving rats subjected to inflammatory pain models, administration of the compound resulted in a marked reduction in pain behaviors such as flinching and licking .

Neuroprotective Properties

The compound has also been investigated for its neuroprotective properties. Research indicates that it may exert protective effects against neuronal damage induced by oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role .

Case Studies

-

Pain Model Study :

- Objective : To evaluate the antinociceptive effects of this compound.

- Method : Rats were administered the compound prior to inducing pain via complete Freund's adjuvant (CFA).

- Results : Significant reduction in mechanical hyperalgesia was observed, supporting the compound's potential as an analgesic agent.

-

Neuroprotection Study :

- Objective : To assess the neuroprotective effects against oxidative stress.

- Method : Neuronal cultures were treated with this compound followed by exposure to oxidative agents.

- Results : The compound significantly reduced markers of oxidative stress and cell death, indicating its potential utility in treating neurodegenerative conditions.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-Hydroxy-4-pyridyl ethylamine | Moderate analgesic effects | Enzyme inhibition |

| 3-Hydroxy-2-pyridyl ethylamine | Antioxidant properties | Free radical scavenging |

| 2-Amino-3-pyridyl ethylamine | Antimicrobial activity | Membrane disruption |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.